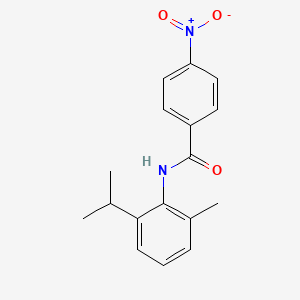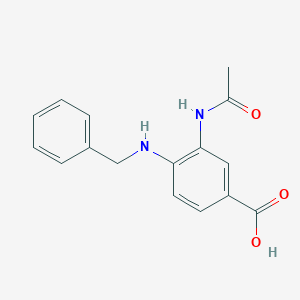
N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide, commonly known as INH1, is a small molecule inhibitor that has been widely used in scientific research. INH1 is a potent inhibitor of ROCK1, a serine/threonine kinase that plays an important role in the regulation of cytoskeletal dynamics, cell adhesion, and migration.
作用機序
INH1 is a competitive inhibitor of ROCK1 that binds to the ATP-binding site of the kinase domain. By inhibiting ROCK1 activity, INH1 disrupts the regulation of actin cytoskeleton dynamics, cell adhesion, and migration, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
INH1 has been shown to inhibit ROCK1 activity in vitro and in vivo, leading to a variety of cellular effects. These include the disruption of actin cytoskeleton dynamics, the inhibition of cell adhesion and migration, and the induction of apoptosis in cancer cells. INH1 has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and metastasis of tumors.
実験室実験の利点と制限
INH1 has several advantages for lab experiments. It is a potent and specific inhibitor of ROCK1, which allows for the selective inhibition of ROCK1 activity without affecting other kinases. INH1 is also relatively easy to synthesize and has good stability in solution. However, there are some limitations to the use of INH1 in lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, the effects of INH1 on other cellular processes may need to be carefully considered when interpreting experimental results.
将来の方向性
There are several potential future directions for the use of INH1 in scientific research. One area of interest is the development of more potent and selective ROCK1 inhibitors that can be used in vivo. Another area of interest is the use of INH1 in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, the use of INH1 in animal models of disease could provide valuable insights into the role of ROCK1 in disease pathogenesis and potential therapeutic targets.
合成法
INH1 can be synthesized using a multi-step process that involves the reaction of 2-isopropyl-6-methylphenol with nitric acid, followed by the reaction of the resulting 2-isopropyl-6-methylphenol-4-nitrophenol with benzoyl chloride. The final product, N-(2-isopropyl-6-methylphenyl)-4-nitrobenzamide, is obtained by the reaction of the intermediate with ammonia in methanol.
科学的研究の応用
INH1 has been widely used in scientific research as a tool to study the role of ROCK1 in various cellular processes. ROCK1 is involved in the regulation of actin cytoskeleton dynamics, cell adhesion, and migration, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. INH1 has been shown to inhibit ROCK1 activity in vitro and in vivo, and its use has led to a better understanding of the role of ROCK1 in these diseases.
特性
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)15-6-4-5-12(3)16(15)18-17(20)13-7-9-14(10-8-13)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJGACTZBFNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)
![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)
![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)


![3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)
![3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5598250.png)
![8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5598253.png)
![(4-morpholinylmethyl)[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5598259.png)

![(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5598272.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B5598279.png)
